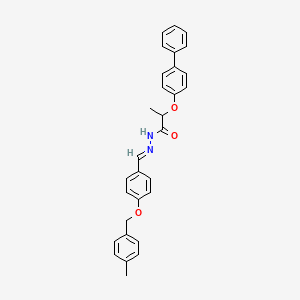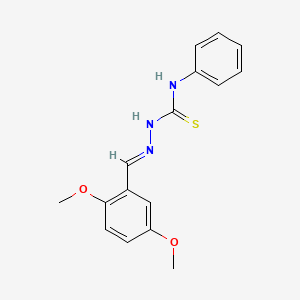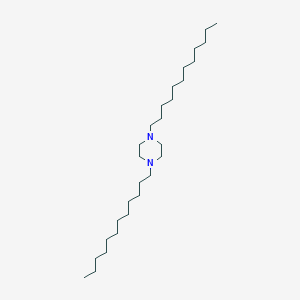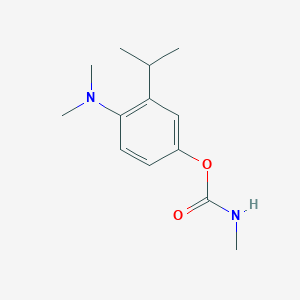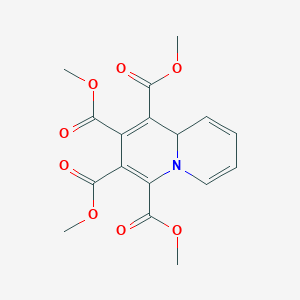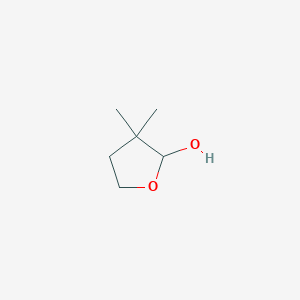![molecular formula C21H14BrN B11952615 N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
N-[(E)-9-anthrylmethylidene]-4-bromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-9-antrilmetilideno]-4-bromoanilina es un compuesto orgánico que presenta una estructura única que combina una porción de antraceno con una anilina bromada.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(E)-9-antrilmetilideno]-4-bromoanilina típicamente involucra una reacción de condensación entre 9-antracenaldehído y 4-bromoanilina. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un catalizador ácido, como el ácido p-toluenosulfónico, para facilitar la formación del enlace imina. La mezcla de reacción se purifica luego mediante cromatografía en columna para aislar el producto deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N-[(E)-9-antrilmetilideno]-4-bromoanilina no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(E)-9-antrilmetilideno]-4-bromoanilina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: La porción de antraceno puede oxidarse para formar derivados de antraquinona.
Reducción: El enlace imina puede reducirse para formar la amina correspondiente.
Sustitución: El átomo de bromo en el anillo de anilina puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Nucleófilos como azida de sodio (NaN3) o tiourea (NH2CSNH2) en condiciones básicas.
Principales productos formados
Oxidación: Derivados de antraquinona.
Reducción: N-[(E)-9-antrilmetil]-4-bromoanilina.
Sustitución: Varios derivados de anilina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-[(E)-9-antrilmetilideno]-4-bromoanilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por su posible uso en el diseño y desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en la producción de materiales electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV).
Mecanismo De Acción
El mecanismo de acción de N-[(E)-9-antrilmetilideno]-4-bromoanilina se basa principalmente en su capacidad para interactuar con varios objetivos moleculares a través de sus porciones de antraceno y anilina. El grupo antraceno puede participar en interacciones de apilamiento π-π, mientras que la anilina bromada puede formar enlaces de hidrógeno y participar en reacciones de sustitución aromática electrófila. Estas interacciones permiten que el compuesto module la actividad de proteínas y enzimas específicas, convirtiéndolo en una herramienta valiosa en la investigación bioquímica.
Comparación Con Compuestos Similares
Compuestos similares
N-[(E)-9-antrilmetilideno]-4-cloroanilina: Estructura similar pero con un átomo de cloro en lugar de bromo.
N-[(E)-9-antrilmetilideno]-4-fluoroanilina: Estructura similar pero con un átomo de flúor en lugar de bromo.
N-[(E)-9-antrilmetilideno]-4-yodoanilina: Estructura similar pero con un átomo de yodo en lugar de bromo.
Unicidad
N-[(E)-9-antrilmetilideno]-4-bromoanilina es única debido a la presencia del átomo de bromo, que puede participar en interacciones específicas de enlace halógeno que no son posibles con otros átomos de halógeno. Esta propiedad puede influir en la reactividad del compuesto y su interacción con los objetivos biológicos, lo que lo hace distinto de sus homólogos cloro, flúor y yodo.
Propiedades
Fórmula molecular |
C21H14BrN |
|---|---|
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-N-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C21H14BrN/c22-17-9-11-18(12-10-17)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H |
Clave InChI |
CDTZFJKBRMQGOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




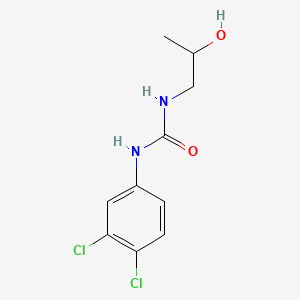

![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
